N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potent, cell-permeable JMJD2 inhibitor (IC50 = 920 nM). Shows antiviral effects (IC50 = 10 μM), HSV-1 immediate early gene expression). Reversibly blocks human cytomegalovirus infection in vivo.
ML-324, also known as CID-44143209, is a potent JMJD2 demethylase inhibitor with demonstrated antiviral activity. ML-324 displays submicromolar inhibitory activity toward JMJD2E (in vitro) and possesses excellent in vitro ADME properties. ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken. In addition, ML324 demonstrates potent anti-viral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition viral IE gene expression.
Applications De Recherche Scientifique
Corrosion Inhibition: Hu et al. (2016) studied benzothiazole derivatives, which include structures similar to N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, as corrosion inhibitors for steel. They found these inhibitors offer higher stability and efficiency against steel corrosion, suggesting potential applications in corrosion protection (Hu et al., 2016).
Cancer Research: The synthesis and evaluation of benzamide derivatives, including those structurally similar to the compound , for their antitumor properties have been studied. For instance, Chen et al. (2011) isolated benzamides from a mangrove actinomycete, which displayed inhibitory activity against Caspase-3, a protein involved in apoptosis, suggesting a potential role in cancer therapy (Chen et al., 2011).
Imaging and Diagnosis: Compounds like N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide have been researched for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Tu et al. (2007) synthesized fluorine-containing benzamide analogs for this purpose, which showed high tumor uptake and could be useful in tumor diagnosis (Tu et al., 2007).
Antifungal Applications: Coates et al. (1957) studied benzamides as potential antifungal agents. They found certain derivatives to have greater fungistatic potency than other known antifungal agents, indicating possible use in antifungal treatments (Coates et al., 1957).
Fluorescence Studies: Singh and Singh (2007) designed and synthesized novel fluorophores, including derivatives similar to N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide. They explored their fluorescence in various solvents and their potential use in labelling oligodeoxyribonucleotides for biological studies (Singh & Singh, 2007).
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVSOZTVKXUES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide | |
CAS RN |
1222800-79-4 |
Source
|
Record name | 1222800-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.